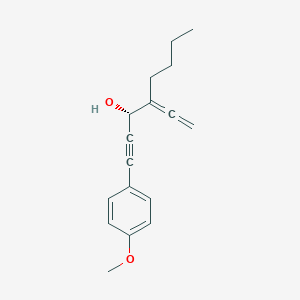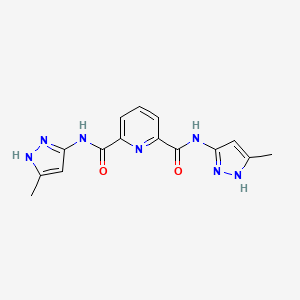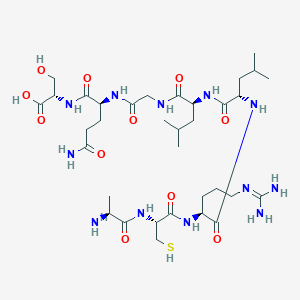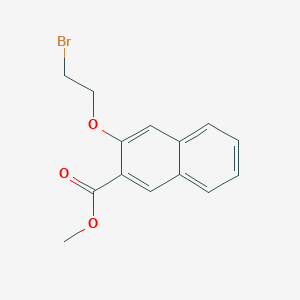![molecular formula C16H12O4 B14229182 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- CAS No. 528584-58-9](/img/structure/B14229182.png)
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- is a chiral compound belonging to the class of isobenzofuranones. This compound is characterized by its unique structure, which includes a benzoyloxy group attached to the methyl group at the third position of the isobenzofuranone ring. The (3S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- typically involves the esterification of 3-hydroxymethyl-1(3H)-isobenzofuranone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isobenzofuranones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The (3S)- configuration can also affect the compound’s ability to fit into the active sites of target proteins, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3R)-: The enantiomer of the (3S)- compound, which may have different biological activities due to its stereochemistry.
1(3H)-Isobenzofuranone, 3-[(methoxy)methyl]-, (3S)-: A similar compound with a methoxy group instead of a benzoyloxy group, which can influence its reactivity and interactions.
1(3H)-Isobenzofuranone, 3-[(acetoxy)methyl]-, (3S)-: Another analog with an acetoxy group, which may have different chemical and biological properties.
Uniqueness
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- is unique due to its specific stereochemistry and the presence of the benzoyloxy group, which can significantly influence its chemical reactivity and biological activity. The (3S)- configuration can lead to different interactions with molecular targets compared to its (3R)- enantiomer, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
528584-58-9 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
[(1S)-3-oxo-1H-2-benzofuran-1-yl]methyl benzoate |
InChI |
InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)19-10-14-12-8-4-5-9-13(12)16(18)20-14/h1-9,14H,10H2/t14-/m1/s1 |
Clave InChI |
QBLXCKOUNWURKQ-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)






![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)

![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)


